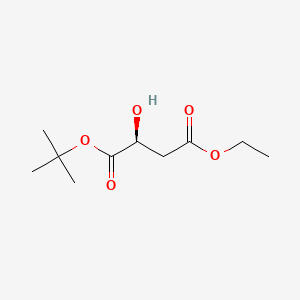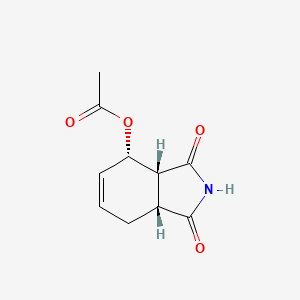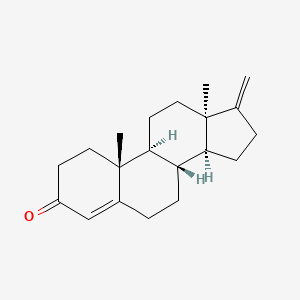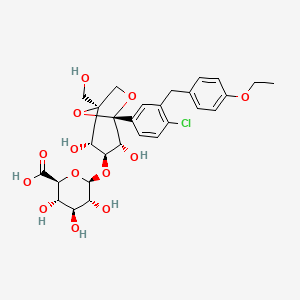
Ertugliflozin-3-o-beta-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ertugliflozin-3-o-beta-glucuronide is a pharmacologically inactive metabolite of ertugliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). Ertugliflozin is used in the treatment of type 2 diabetes mellitus by reducing glucose reabsorption in the kidneys, thereby lowering blood glucose levels .
Méthodes De Préparation
Ertugliflozin-3-o-beta-glucuronide is primarily formed through the metabolic process involving UDP-glucuronosyltransferase (UGT) enzymes. The major enzyme responsible for its formation is UGT1A9, with minor contributions from UGT2B7 and UGT2B4 . The synthetic route involves the glucuronidation of ertugliflozin, which is catalyzed by these UGT enzymes in human liver microsomes .
Analyse Des Réactions Chimiques
Ertugliflozin-3-o-beta-glucuronide undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to a substrate. This reaction is facilitated by UGT enzymes, primarily UGT1A9 . The major product of this reaction is the glucuronide conjugate, which is more water-soluble and can be excreted more easily from the body .
Applications De Recherche Scientifique
Ertugliflozin-3-o-beta-glucuronide is mainly studied in the context of its parent compound, ertugliflozin. Research focuses on understanding its pharmacokinetics, metabolism, and excretion. It is also used to study the role of UGT enzymes in drug metabolism and the impact of genetic variations in these enzymes on drug efficacy and safety .
Mécanisme D'action
As a metabolite, ertugliflozin-3-o-beta-glucuronide itself does not exert pharmacological effects. its formation is a crucial step in the metabolism and clearance of ertugliflozin. The parent compound, ertugliflozin, inhibits SGLT2 in the kidneys, reducing glucose reabsorption and lowering blood glucose levels .
Comparaison Avec Des Composés Similaires
Ertugliflozin-3-o-beta-glucuronide is similar to other glucuronide metabolites of SGLT2 inhibitors, such as dapagliflozin-3-o-beta-glucuronide and canagliflozin-3-o-beta-glucuronide. These metabolites are formed through similar glucuronidation reactions and share similar pharmacokinetic properties. the parent compounds may differ in their selectivity for SGLT2, their pharmacodynamic profiles, and their clinical efficacy .
Propriétés
Numéro CAS |
1500090-85-6 |
|---|---|
Formule moléculaire |
C28H33ClO13 |
Poids moléculaire |
613.0 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,4-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(35)22(23(34)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)21(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37)/t18-,19-,20+,21-,22-,23-,24+,26-,27-,28-/m0/s1 |
Clé InChI |
NCWJAFYOAQFTQX-GCGVPRHFSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



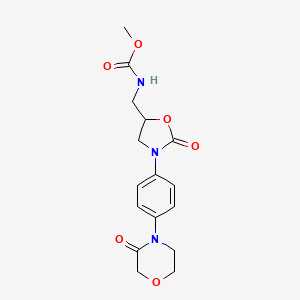
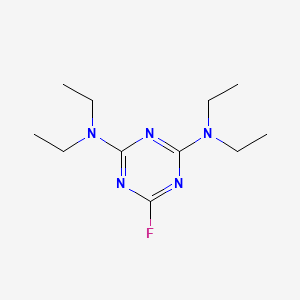

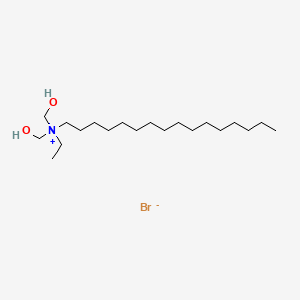
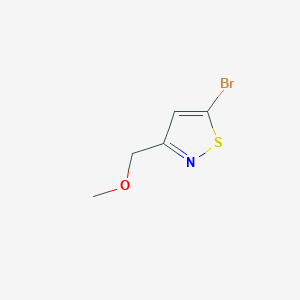
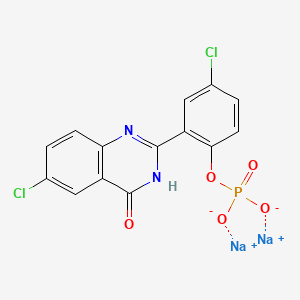
![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)
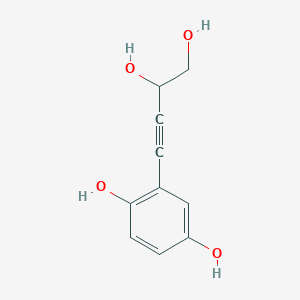
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)
